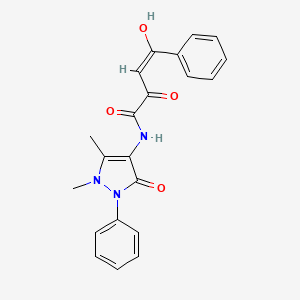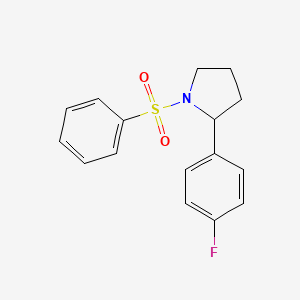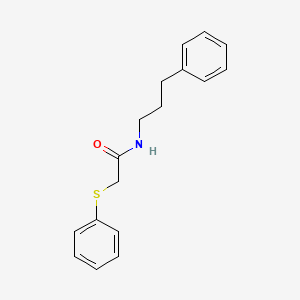amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide, also known as Pemetrexed, is a chemotherapy drug used in the treatment of certain types of cancer. This compound has gained significant attention in the scientific community due to its potent anti-cancer properties. In
Mécanisme D'action
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide works by inhibiting several key enzymes involved in DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are essential for the production of DNA, and their inhibition ultimately leads to cell death. This compound also inhibits the production of certain amino acids, which are necessary for cell growth and division.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. This compound can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. In addition, this compound can cause skin rashes and other dermatological side effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a potent anti-cancer agent, making it useful for studying cancer cell growth and division. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has several limitations for lab experiments. It can be toxic to normal cells, making it difficult to study its effects on cancer cells specifically. In addition, this compound can be expensive, making it difficult for some labs to obtain.
Orientations Futures
There are several future directions for 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide research. One area of interest is the development of new this compound analogs with improved anti-cancer properties and reduced toxicity. Another area of interest is the study of this compound in combination with other chemotherapy drugs, with the goal of improving treatment outcomes for cancer patients. Additionally, there is ongoing research into the use of this compound in the treatment of inflammatory diseases, with the goal of developing new treatments for these conditions.
Applications De Recherche Scientifique
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its anti-cancer properties. It is primarily used in the treatment of non-small cell lung cancer, mesothelioma, and certain types of breast cancer. This compound works by inhibiting several key enzymes involved in DNA synthesis, ultimately leading to cell death. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24(29(26,27)20-9-7-19(28-2)8-10-20)18-5-3-17(4-6-18)21(25)23-15-16-11-13-22-14-12-16/h3-14H,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDPCPAXVQQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-methylbenzenesulfonamide](/img/structure/B4847764.png)
![2-cyano-N-(2-thienylmethyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4847767.png)



![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)

![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![N-[2-(aminocarbonyl)phenyl]-7-chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4847817.png)
![N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4847824.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
![4-[({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4847840.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4847852.png)